

# In-Depth Technical Guide: 5-(3-Iodophenyl)-5-oxovaleric Acid

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## Compound of Interest

Compound Name: 5-(3-Iodophenyl)-5-oxovaleric acid

CAS No.: 898790-83-5

Cat. No.: B1325317

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## Part 1: Executive Summary & Chemical Identity

**5-(3-Iodophenyl)-5-oxovaleric acid** (CAS: 898790-83-5) is a functionalized fatty acid derivative characterized by a terminal carboxylic acid, a 5-carbon alkyl chain, and a meta-iodinated phenyl ketone.

In drug development and nuclear medicine, this compound is primarily significant as:

- A Metabolic Marker: It represents a specific catabolite formed during the -oxidation of long-chain radiolabeled fatty acids (such as IPPA or BMIPP) used in SPECT myocardial imaging.
- A Synthetic Precursor: It serves as a scaffold for designing "metabolic trapping" agents where the iodine atom can be substituted with radioisotopes (I, I) to track fatty acid uptake and turnover in cardiomyocytes.

## Chemical Identity Table[1][2]

Property	Detail
IUPAC Name	5-(3-Iodophenyl)-5-oxopentanoic acid
CAS Number	898790-83-5
Molecular Formula	
Molecular Weight	318.11 g/mol
Structure Description	-Keto acid with a meta-substituted iodobenzene ring.
Solubility	Soluble in DMSO, Methanol, Ethanol, Chloroform; Low solubility in water (acidic pH).
pKa (Predicted)	~4.5 (Carboxylic acid), -6.5 (Ketone protonation)
Appearance	Off-white to pale yellow solid (crystalline).

## Part 2: Synthesis & Manufacturing Protocols

High-purity synthesis of the meta-isomer requires avoiding the para-directing nature of standard Friedel-Crafts acylation on iodobenzene. The most robust, "self-validating" protocol utilizes the Stork Enamine Acylation method. This route ensures regioselectivity by starting with the pre-functionalized 3-iodobenzoyl chloride.

### Protocol: Regioselective Synthesis via Stork Enamine

Principle: The reaction involves the acylation of a cyclopentanone enamine with 3-iodobenzoyl chloride, followed by hydrolytic ring cleavage to yield the linear

-keto acid.

#### Reagents Required:

- 3-Iodobenzoyl chloride (1.0 eq)
- Cyclopentanone (1.2 eq)
- Morpholine (1.5 eq)

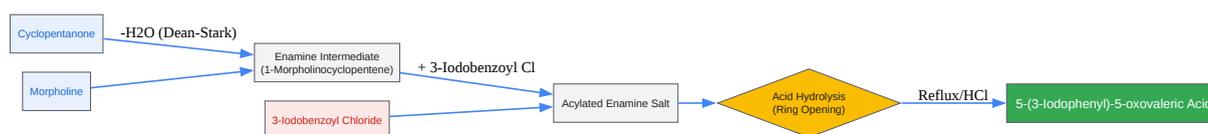
- p-Toluenesulfonic acid (catalytic)
- Toluene (Solvent A)
- Chloroform/CHCl<sub>3</sub>  
(Solvent B)
- HCl (6N)

## Step-by-Step Methodology:

- Formation of the Enamine (1-Morpholinocyclopentene):
  - Reflux cyclopentanone and morpholine in toluene with catalytic p-TsOH using a Dean-Stark trap to remove water.
  - Validation: Monitor the cessation of water collection. Evaporate solvent to yield the crude enamine.
- Acylation (The Critical Step):
  - Dissolve the crude enamine in anhydrous CHCl<sub>3</sub> under atmosphere.
  - Add 3-iodobenzoyl chloride dropwise at 0°C to prevent polymerization.
  - Allow the mixture to warm to room temperature and stir for 12 hours. The intermediate formed is the morpholino-iminium salt of the 2-acylated ketone.
- Hydrolysis & Ring Opening:
  - Add 6N HCl directly to the reaction mixture and reflux for 4 hours.
  - Mechanism:<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> The acid hydrolyzes the enamine back to a ketone and simultaneously cleaves the cyclopentanone ring (retro-Claisen-like fragmentation) to generate the linear keto-acid chain.

- Purification:
  - Extract the aqueous layer with Ethyl Acetate ( ).
  - Wash combined organics with Brine, dry over .
  - Recrystallize from Hexane/Ethyl Acetate to obtain pure **5-(3-iodophenyl)-5-oxovaleric acid**.

## Visualization: Synthetic Pathway



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Figure 1: The Stork Enamine route ensures meta-regioselectivity by using pre-substituted benzoyl chloride.

## Part 3: Biological Utility & Metabolic Pathway

In drug development, this compound is used to model Fatty Acid Metabolism in the myocardium.

### The Mechanism of Action (Metabolic Trapping)

The heart relies on long-chain fatty acids (LCFA) for 60-80% of its energy. Radiolabeled analogs like BMIPP (15-(p-iodophenyl)-3-methylpentadecanoic acid) are used to image this process.<sup>[4][5]</sup>

- Uptake: The fatty acid analog enters the myocyte via CD36 translocase.
- Activation: It is converted to Acyl-CoA.
- -Oxidation: The chain is shortened by 2 carbons in each mitochondrial cycle.
- The Role of **5-(3-Iodophenyl)-5-oxovaleric Acid**:

- As the chain shortens (C15

C13

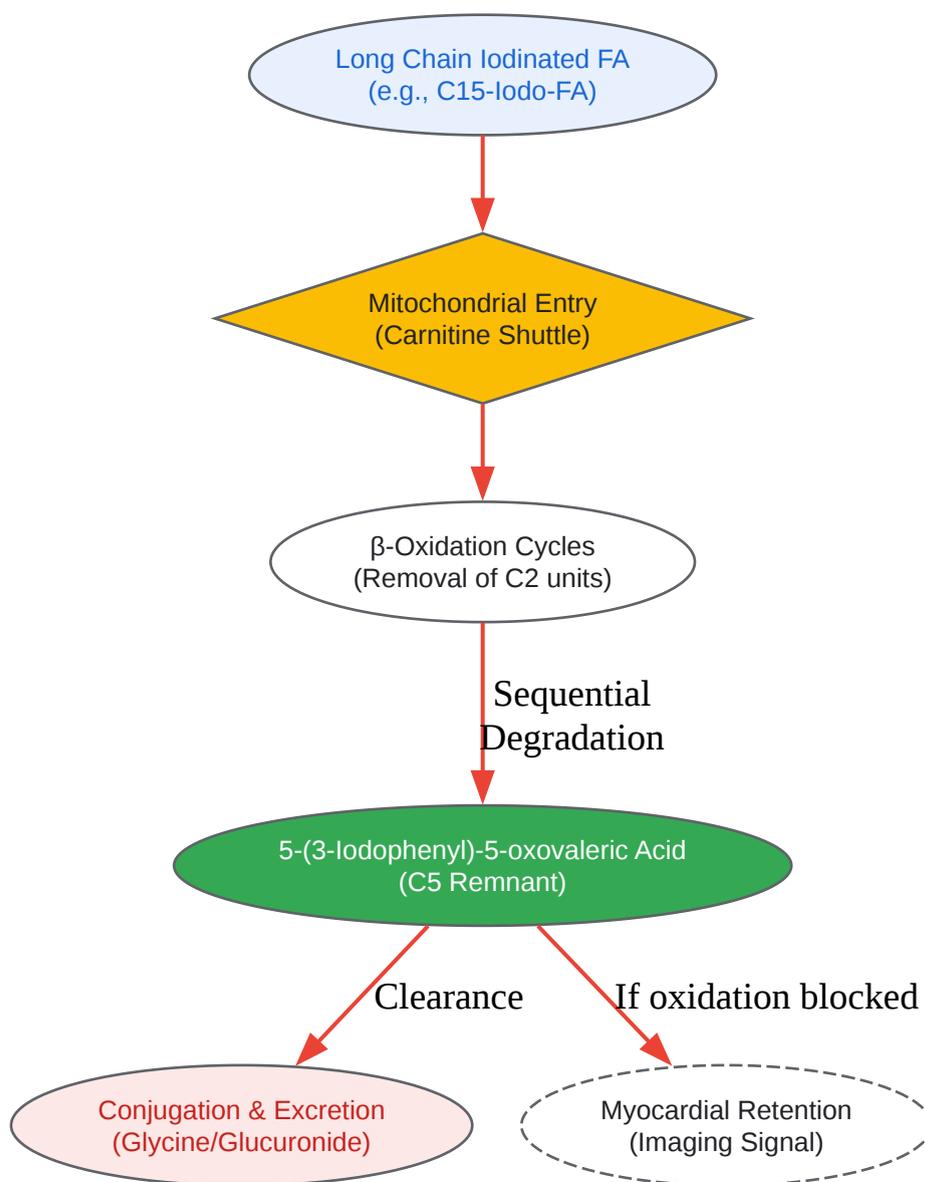
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C5), the oxidation of the final phenyl-valeric fragment is often the rate-limiting step or the point of metabolic "trapping" depending on the specific analog structure (e.g., methyl branching).

- Accumulation of this C5-keto acid (or its conjugates) in the cytosol vs. mitochondria provides data on the efficiency of the

-oxidation machinery.

## Visualization: -Oxidation Catabolism[5]



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Figure 2: The formation of the C5-keto acid metabolite via sequential beta-oxidation of long-chain tracers.

## Part 4: Safety & Handling Protocols

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for halogenated aromatic ketones and organic acids.

Hazard Category	Protocol
GHS Classification	Warning (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
Storage	Store at -20°C under inert gas ( or Ar). The iodine bond is photosensitive; keep in amber vials.
Stability	Susceptible to decarboxylation at high temperatures (>150°C). Avoid strong oxidizing agents.
Disposal	Halogenated organic waste stream. Do not mix with general organic solvents if incineration is halogen-restricted.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 5-(3-Iodophenyl)-5-oxovaleric Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1325317#5-3-iodophenyl-5-oxovaleric-acid-chemical-properties]

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